Quinoprazine

Description

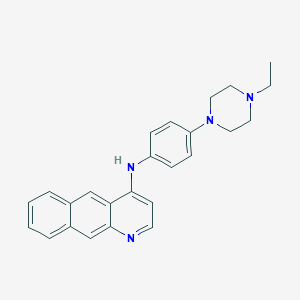

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVVQTVRBTWGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921777 | |

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115618-99-0 | |

| Record name | Quinoprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Targets and Pathways of Phenothiazine Antipsychotics, with Chlorpromazine as a Representative Agent

Introduction

Initial searches for "Quinoprazine" did not yield any results in the public scientific literature, suggesting that the name may be a misspelling or refer to a compound not currently documented. This guide will therefore focus on the biological targets and pathways of phenothiazine antipsychotics, a class of compounds to which a hypothetical "this compound" might belong, with a specific focus on Chlorpromazine as a well-characterized representative agent. Phenothiazines are a cornerstone in the treatment of psychosis and have a rich pharmacology centered on the modulation of various neurotransmitter systems.[1] This document will provide a detailed overview of the molecular targets, the signaling pathways they influence, and the experimental methodologies used to elucidate these interactions, tailored for researchers, scientists, and drug development professionals.

Primary Biological Targets

Chlorpromazine and other phenothiazine antipsychotics are known to interact with a wide range of receptors in the central nervous system. Their therapeutic effects and side-effect profiles are a direct consequence of their affinity for these targets.[2][3] The primary biological targets include:

-

Dopamine Receptors (D1, D2, D3, D4): The antipsychotic effects of phenothiazines are primarily attributed to their potent antagonism of D2 dopamine receptors in the mesolimbic pathway.[4] Blockade of these receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

-

Serotonin Receptors (5-HT1, 5-HT2): Antagonism at 5-HT2A receptors is a key feature of many antipsychotic drugs and is thought to contribute to their efficacy against negative symptoms and to mitigate some of the extrapyramidal side effects associated with strong D2 blockade.[2][3]

-

Adrenergic Receptors (α1, α2): Blockade of α1-adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness.[3]

-

Muscarinic Acetylcholine Receptors (M1, M2): Antagonism of muscarinic receptors is responsible for anticholinergic side effects, including dry mouth, blurred vision, and constipation.[3][4]

-

Histamine Receptors (H1): The sedative effects of many phenothiazines are due to their high affinity for and blockade of H1 histamine receptors.[2][3]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the inhibitory constants (Ki) of Chlorpromazine for its primary biological targets. The Ki value is the concentration of the drug required to occupy 50% of the receptors in the absence of a competing ligand and is an inverse measure of binding affinity (a lower Ki indicates a higher affinity).

| Receptor Target | Ki (nM) | Reference |

| Dopamine D2 | 1.2 - 2.5 | [3] |

| Dopamine D1 | 10 - 25 | [3] |

| Serotonin 5-HT2A | 3.0 - 5.0 | [3] |

| Serotonin 5-HT1A | 8.0 | [3] |

| Alpha-1 Adrenergic | 1.5 - 3.0 | [3] |

| Histamine H1 | 0.5 - 1.0 | [3] |

| Muscarinic M1 | 10 - 20 | [3] |

Signaling Pathways

The interaction of Chlorpromazine with its target receptors modulates several key intracellular signaling pathways. The diagrams below illustrate the primary mechanisms of action at dopaminergic and serotonergic synapses.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Quinoprazine

Notice to the Reader:

Following a comprehensive and exhaustive search of scientific literature, clinical trial databases, and drug development resources, no information was found for a compound named "quinoprazine." This includes searches for its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects (mechanism of action, therapeutic effects, and adverse reactions).

It is possible that "this compound" may be referred to by an alternative name, is a very early-stage investigational compound with no publicly available data, or the name may be a misspelling of another drug.

The search included broad queries for "this compound pharmacokinetics," "this compound pharmacodynamics," "this compound mechanism of action," and "this compound clinical trials," which did not yield any relevant results. Further searches for related terms and chemical structures also failed to identify any information related to a compound with this name.

Therefore, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. We recommend verifying the name and any known alternative identifiers for the compound of interest to enable a more targeted and successful information retrieval process.

Quinoprazine: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for assessing the solubility and stability of quinoprazine, a critical step in the preclinical and formulation development phases of any new chemical entity. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and theoretical considerations based on its structural components—a quinoline and a piperazine moiety—to guide researchers in designing and executing robust experimental plans.

Introduction to this compound

This compound (Chemical Formula: C₂₅H₂₆N₄, Molecular Weight: 382.51) is a molecule of interest in pharmaceutical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable dosage forms. This guide details the necessary experimental frameworks to generate this crucial data.

Solubility Profile of this compound

Predicting the solubility of a compound is a key factor in determining its potential for oral bioavailability and amenability to various formulations. Based on the quinoline and piperazine structures, a general solubility profile can be anticipated. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. The presence of the piperazine ring, a weak base, suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol for Solubility Determination

A standard approach to determining the equilibrium solubility of this compound in various media is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents relevant to pharmaceutical development.

Materials:

-

This compound reference standard

-

A range of solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400)

-

Scintillation vials or sealed flasks

-

Orbital shaker/incubator

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Anticipated Solubility Data

The following table should be populated with experimental data.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) - Placeholder | Solubility (µg/mL) - Placeholder |

| Purified Water | 25 | ~7.0 | [Insert Data] | [Insert Data] |

| Purified Water | 37 | ~7.0 | [Insert Data] | [Insert Data] |

| 0.1 N HCl | 37 | 1.2 | [Insert Data] | [Insert Data] |

| Phosphate Buffer | 37 | 6.8 | [Insert Data] | [Insert Data] |

| Phosphate Buffer | 37 | 7.4 | [Insert Data] | [Insert Data] |

| Ethanol | 25 | N/A | [Insert Data] | [Insert Data] |

| Methanol | 25 | N/A | [Insert Data] | [Insert Data] |

| Acetonitrile | 25 | N/A | [Insert Data] | [Insert Data] |

| Propylene Glycol | 25 | N/A | [Insert Data] | [Insert Data] |

| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | [Insert Data] | [Insert Data] |

Stability Testing of this compound

Stability testing is crucial to identify the degradation pathways and intrinsic stability of a drug substance, which informs its handling, storage, and shelf-life. A stability-indicating analytical method must be developed and validated to separate and quantify this compound in the presence of its potential degradation products.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation and long-term stability studies.

Forced Degradation Studies Protocol

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of this compound.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. The solution may be heated (e.g., at 60°C) for a defined period. Samples should be taken at various time points, neutralized, and analyzed.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Similar to acid hydrolysis, the solution may be heated, and samples should be collected and neutralized before analysis.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time.

-

Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 60-80°C) for an extended period. Samples should be withdrawn at intervals, dissolved, and analyzed.

-

Photolytic Degradation: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.

Data Presentation: Forced Degradation Results

The results of the forced degradation studies should be tabulated to clearly indicate the extent of degradation and the number of degradation products formed under each stress condition.

| Stress Condition | Reagent/Condition | Duration | Assay of this compound (%) - Placeholder | Number of Degradants - Placeholder |

| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 N NaOH at 60°C | 24 hours | [Insert Data] | [Insert Data] |

| Oxidative Degradation | 3% H₂O₂ at RT | 24 hours | [Insert Data] | [Insert Data] |

| Thermal Degradation | Solid state at 80°C | 7 days | [Insert Data] | [Insert Data] |

| Photolytic Degradation | ICH Q1B specified light exposure | 7 days | [Insert Data] | [Insert Data] |

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are proprietary or under investigation, a logical diagram can illustrate the relationship between its physicochemical properties and its progression through drug development.

An In-depth Technical Guide on the Discovery and History of Quinoprazine

Introduction

Following a comprehensive review of scientific literature and drug databases, it has been determined that there is no registered pharmaceutical compound or widely recognized chemical entity known as "Quinoprazine." It is plausible that "this compound" may be a novel or internal designation for a compound not yet disclosed in public-domain scientific literature, a potential misnomer for a similarly named substance, or a theoretical molecule.

This guide will, therefore, address the potential interpretations of the query by discussing related and similarly named classes of compounds for which information is available. These include Quinupristin, a streptogramin antibiotic, and various compounds containing a quinoxaline or quinolizidine core, which are areas of active research in drug discovery.

Section 1: Quinupristin - A Potential Subject of Confusion

Due to the phonetic similarity, it is possible that the query regarding "this compound" was intended to be about Quinupristin . Quinupristin is a well-documented antibiotic, used in combination with dalfopristin.

1.1 Discovery and History of Quinupristin/Dalfopristin

The combination of quinupristin and dalfopristin is a streptogramin antibiotic. These antibiotics are derived from Streptomyces pristinaespiralis. The combination of these two synergistic compounds was developed to combat resistant Gram-positive bacteria.

1.2 Mechanism of Action

Quinupristin and dalfopristin act synergistically to inhibit protein synthesis in bacteria. Dalfopristin binds to the 23S ribosomal RNA of the 50S subunit, which leads to a conformational change. This change enhances the binding of quinupristin to a nearby site on the ribosome. This dual action effectively blocks peptide chain elongation at two different steps, leading to bactericidal activity against many susceptible organisms.[1]

Diagram: Mechanism of Action of Quinupristin/Dalfopristin

Caption: Synergistic inhibition of bacterial protein synthesis by Quinupristin and Dalfopristin.

1.3 Pharmacokinetics

Quinupristin/dalfopristin is administered intravenously due to minimal oral absorption.[2] The combination is primarily excreted in the feces (75-77%) with a smaller portion via renal excretion (15-19%).[2]

Table 1: Pharmacokinetic Parameters of Quinupristin and Dalfopristin (Single 7.5 mg/kg IV Dose)

| Parameter | Quinupristin | Dalfopristin | Reference |

| Cmax (mg/L) | 2.3 - 2.7 | 6.1 - 8.2 | [2] |

| AUC (mg·h/L) | 2.7 - 3.3 | 6.5 - 7.7 | [2] |

| Elimination Half-life (hours) | 0.7 - 1.3 | 0.7 - 1.3 | [2] |

| Volume of Distribution (L/kg) | 0.46 - 0.54 | 0.24 - 0.30 | [2] |

| Protein Binding | 55-78% | 11-26% | [2] |

1.4 Experimental Protocols

Protocol 1.4.1: Determination of Pharmacokinetic Parameters in Humans

-

Subject Recruitment: A cohort of healthy adult volunteers is selected. Exclusion criteria include a history of significant medical conditions, allergies to antibiotics, and concurrent medication use.

-

Drug Administration: A single intravenous infusion of quinupristin/dalfopristin (7.5 mg/kg in a 30:70 ratio) is administered over a 60-minute period.

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-infusion.

-

Plasma Separation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

-

LC-MS/MS Analysis: Plasma concentrations of quinupristin and dalfopristin are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, elimination half-life, and volume of distribution.

Diagram: Experimental Workflow for Human Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study of intravenously administered drugs.

Section 2: Quinoxaline and Quinolizidine Derivatives in Drug Discovery

Other possibilities for the term "this compound" could involve compounds containing a quinoxaline or quinolizidine moiety. These are heterocyclic scaffolds that are of significant interest in medicinal chemistry.

2.1 Quinoxaline Derivatives

Quinoxaline derivatives are being investigated for a variety of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[3]

2.1.1 Mechanism of Action of Quinoxaline-based Kinase Inhibitors

Certain quinoxaline derivatives act as type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase.[3] This mode of binding can offer greater selectivity compared to ATP-competitive inhibitors. These compounds have been shown to downregulate signaling pathways such as PI3K/AKT/mTOR and MYC targets.[3]

2.2 Quinolizidine Alkaloids

Quinolizidine alkaloids are naturally occurring compounds found in plants, particularly in the Fabaceae family.[4][5] They are synthesized from the amino acid lysine via the intermediate cadaverine.[4] While many of these compounds are toxic, some have shown potential pharmacological activities.

2.2.1 Biosynthesis of Quinolizidine Alkaloids

The biosynthesis of quinolizidine alkaloids begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[4] Subsequent enzymatic steps lead to the formation of the characteristic tetracyclic quinolizidine core structure.

Diagram: Simplified Biosynthetic Pathway of Quinolizidine Alkaloids

Caption: Simplified overview of the biosynthetic pathway of quinolizidine alkaloids from L-lysine.

While a specific compound named "this compound" is not identifiable in the current scientific literature, this guide provides an in-depth overview of related and phonetically similar compounds of therapeutic and research interest. The information on quinupristin, quinoxaline derivatives, and quinolizidine alkaloids highlights the diverse and complex nature of drug discovery and development centered around these chemical scaffolds. For researchers and drug development professionals, the detailed methodologies and data presented for these related compounds can serve as a valuable reference for future investigations in these areas. Should "this compound" emerge as a distinct entity in the future, this document can serve as a foundational framework for its characterization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on Quinoline-Piperazine and Quinazoline-Piperazine Analogues: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological properties, and experimental evaluation of quinoline-piperazine and quinazoline-piperazine analogues. These heterocyclic compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antibacterial, and antituberculosis properties. This document details their structure-activity relationships (SAR), methodologies for their evaluation, and the signaling pathways they modulate.

Core Concepts and Structure-Activity Relationships

Quinoline and quinazoline cores are privileged structures in drug discovery, known for their ability to interact with various biological targets. The incorporation of a piperazine moiety often enhances the pharmacological profile of these molecules. The piperazine ring can act as a linker to various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

Key Structural Features Influencing Activity:

-

Substitution on the Quinoline/Quinazoline Ring: The position and nature of substituents on the aromatic core significantly impact activity. For instance, electron-withdrawing groups like halogens or trifluoromethyl groups can enhance anticancer or antimicrobial efficacy.

-

Piperazine Ring Substitution: The substituent on the distal nitrogen of the piperazine ring is a critical determinant of biological activity. Aromatic or heteroaromatic rings, as well as alkyl or acyl groups, can be introduced to modulate target specificity and potency.

-

Linker between Core and Piperazine: While direct attachment is common, the introduction of a linker, such as an amide or sulfonamide, can influence the molecule's flexibility and interaction with the target protein. For example, sulfonamide derivatives of quinoline-piperazine have shown potent antituberculosis activity.[1]

Quantitative Data Summary

The following tables summarize the biological activities of representative quinoline-piperazine and quinazoline-piperazine analogues from cited literature.

Table 1: Antibacterial and Antituberculosis Activity of Quinoline-Piperazine Analogues

| Compound ID | R1 | R2 | Target Organism | MIC (µg/mL) | Reference |

| 1a | -H | -SO2-Ph | M. tuberculosis H37Rv | 12.5 | [1] |

| 1b | -F | -SO2-Ph | M. tuberculosis H37Rv | 6.25 | [1] |

| 1c | -OCH3 | -SO2-Ph | M. tuberculosis H37Rv | 3.12 | [1] |

| 2a | -H | -CO-Ph | S. aureus | >64 | [1] |

| 2b | -F | -CO-Ph | S. aureus | 32 | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Quinazoline-Piperazine Analogues

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Target | Reference |

| 3a | -OCH3 | -Thiourea-Ph | A549 (Lung) | 5.2 | EGFR | [2] |

| 3b | -OCH3 | -Thiourea-4-Cl-Ph | A549 (Lung) | 2.1 | EGFR | [2] |

| 4a | -H | -Urea-Ph | MDA-MB-231 (Breast) | 8.5 | - | [3] |

| 4b | -Cl | -Thiourea-Ph | MDA-MB-231 (Breast) | 3.2 | - | [3] |

| 5a | -OCH3 | -Thiourea-Ph | NIH3T3 | 0.03 | PDGFR | [4] |

IC50: Half-maximal inhibitory concentration; EGFR: Epidermal Growth Factor Receptor; PDGFR: Platelet-Derived Growth Factor Receptor

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of quinoline-piperazine and quinazoline-piperazine analogues.

Synthesis of 2-(Piperazin-1-yl)quinoline Sulfonamide Analogues

Objective: To synthesize a library of 2-(piperazin-1-yl)quinoline sulfonamide derivatives for biological screening.

Materials:

-

2-Chloroquinoline

-

Piperazine

-

Various sulfonyl chlorides

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Step 1: Synthesis of 2-(piperazin-1-yl)quinoline. A solution of 2-chloroquinoline (1 mmol) and piperazine (2 mmol) in a suitable solvent like ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-(piperazin-1-yl)quinoline.

-

Step 2: Sulfonylation. To a solution of 2-(piperazin-1-yl)quinoline (1 mmol) and triethylamine (1.2 mmol) in dichloromethane (DCM) at 0 °C, the respective sulfonyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours.

-

Step 3: Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired sulfonamide analogue.

-

Step 4: Characterization. The structure of the synthesized compounds is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

-

Synthesized quinoline-piperazine analogues

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Stock Solutions: The test compounds and control antibiotic are dissolved in DMSO to prepare stock solutions (e.g., 10 mg/mL).

-

Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Inoculation: Each well containing the test compound is inoculated with the bacterial suspension. Wells with medium and bacteria only serve as a negative control, and wells with a known antibiotic serve as a positive control.

-

Incubation: The plates are incubated at 37 °C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the synthesized quinazoline-piperazine analogues on cancer cell lines.

Materials:

-

Synthesized quinazoline-piperazine analogues

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (prepared by serial dilution from a DMSO stock) and incubated for 48-72 hours. Control wells receive DMSO at the same concentration as the treated wells.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours at 37 °C.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[5][6][7][8][9]

In Vitro PDGFR Phosphorylation Assay

Objective: To evaluate the inhibitory effect of quinazoline-piperazine analogues on Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation.

Materials:

-

Cells overexpressing PDGFR (e.g., NIH3T3)

-

Synthesized quinazoline-piperazine analogues

-

PDGF-BB ligand

-

Lysis buffer

-

Antibodies: anti-phospho-PDGFR and anti-total-PDGFR

-

Western blotting reagents and equipment or ELISA-based assay kit

Procedure (Western Blotting):

-

Cell Treatment: Cells are serum-starved and then pre-incubated with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: The cells are then stimulated with PDGF-BB for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: The cells are washed with cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated PDGFR. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.

-

Normalization: The membrane is stripped and re-probed with an antibody for total PDGFR to normalize for protein loading.

-

Data Analysis: The band intensities are quantified, and the inhibition of PDGFR phosphorylation is calculated relative to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these analogues and a typical experimental workflow.

Caption: EGFR Signaling Pathway Inhibition by Quinazoline-Piperazine Analogues.

Caption: PDGFR Signaling Pathway Inhibition by Quinazoline-Piperazine Analogues.

Caption: General Experimental Workflow for Quinoline/Quinazoline-Piperazine Analogues.

References

- 1. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: Quinoprazine (CGS-15855A) Dosage for In Vivo Studies

A Note on Nomenclature: The term "Quinoprazine" did not yield specific results in a comprehensive literature search. It is highly probable that the intended compound of interest is CGS-15855A , a selective dopamine D2 autoreceptor agonist. These application notes and protocols are therefore based on the available scientific literature for CGS-15855A.

Introduction

CGS-15855A is a potent and selective dopamine autoreceptor agonist that preferentially stimulates presynaptic D2 receptors on dopaminergic neurons.[1][2] This agonistic activity leads to a decrease in the synthesis and release of dopamine.[1][3] Consequently, CGS-15855A serves as a valuable research tool for investigating the role of dopamine autoregulation in various physiological and pathological processes. These notes provide an overview of its mechanism of action, established in vivo dosages, and detailed experimental protocols for its use in preclinical research.

Mechanism of Action

CGS-15855A exerts its effects by binding to and activating dopamine D2 autoreceptors located on the presynaptic terminals and soma of dopaminergic neurons. This activation initiates a negative feedback loop, leading to the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and a reduction in dopamine release into the synaptic cleft.[1][3] This selective action on autoreceptors allows for the modulation of dopaminergic neurotransmission without directly affecting postsynaptic dopamine receptors at lower doses.

Figure 1: Simplified signaling pathway of CGS-15855A at the dopamine synapse.

In Vivo Dosage and Administration

The following tables summarize the reported dosages of CGS-15855A used in in vivo studies in rodents. The appropriate dose will depend on the specific research question, animal model, and desired level of dopamine autoreceptor stimulation.

Table 1: CGS-15855A Dosage for Modulation of Striatal Dopamine Metabolism in Rats

| Parameter | Value | Reference |

| Animal Model | Rat | [2] |

| Route of Administration | Intraperitoneal (i.p.) | [2] |

| Dosage Range | Doses 5-25 times less than those required to increase striatal acetylcholine | [2] |

| Measured Effect | Decrease in striatal dihydroxyphenylacetic acid (DOPAC) levels | [2] |

Table 2: CGS-15855A Dosage for Modulation of Dopamine Release and Metabolism in Mice

| Parameter | Value | Reference |

| Animal Model | Mouse | [1] |

| Route of Administration | Intraperitoneal (i.p.) | [1] |

| Dosage Range | Doses that approximated their potency in the gamma-butyrolactone model | [1] |

| Measured Effect | Decrease in 3-methoxytyramine (3-MT), DOPAC, and homovanillic acid (HVA) levels in the neostriatum | [1] |

Experimental Protocols

The following are detailed protocols for typical in vivo experiments using CGS-15855A to assess its effects on dopamine metabolism and prolactin release.

Protocol 1: Assessment of CGS-15855A on Striatal Dopamine Metabolism in Rodents

Objective: To determine the effect of CGS-15855A on the levels of dopamine metabolites (DOPAC and HVA) in the striatum of rats or mice.

Materials:

-

CGS-15855A hydrochloride

-

Sterile saline (0.9% NaCl)

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Dissection tools

-

Homogenization buffer

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Animal Acclimation: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Preparation: Dissolve CGS-15855A in sterile saline to the desired concentration. Prepare fresh on the day of the experiment.

-

Drug Administration: Administer CGS-15855A or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Tissue Collection: At a predetermined time point post-injection (e.g., 30-60 minutes), euthanize the animals by an approved method (e.g., cervical dislocation, decapitation under deep anesthesia).

-

Brain Dissection: Rapidly dissect the brain and isolate the striata on a cold plate.

-

Sample Preparation: Weigh the tissue samples and homogenize in a suitable buffer. Centrifuge the homogenates to pellet cellular debris.

-

Neurochemical Analysis: Analyze the supernatant for dopamine, DOPAC, and HVA content using an HPLC-ED system.

-

Data Analysis: Express metabolite levels as ng/mg of tissue and analyze for statistical significance between treatment groups.

Figure 2: General experimental workflow for assessing CGS-15855A's effect on dopamine metabolism.

Protocol 2: Assessment of CGS-15855A on Prolactin Release in Rats

Objective: To evaluate the inhibitory effect of CGS-15855A on prolactin secretion.

Materials:

-

CGS-15855A hydrochloride

-

Sterile saline (0.9% NaCl)

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthesia (if required for blood collection)

-

Blood collection tubes (containing appropriate anticoagulant)

-

Centrifuge

-

Rat prolactin ELISA kit

Procedure:

-

Animal Acclimation: As described in Protocol 1.

-

Drug Preparation: As described in Protocol 1.

-

Baseline Blood Sample: Collect a baseline blood sample from the tail vein or other appropriate site.

-

Drug Administration: Administer CGS-15855A or vehicle (saline) via i.p. injection.

-

Post-Treatment Blood Sampling: Collect blood samples at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Prolactin Measurement: Measure the concentration of prolactin in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Express prolactin levels as ng/mL of plasma and analyze for statistical significance compared to baseline and vehicle-treated controls.

Conclusion

CGS-15855A is a valuable pharmacological tool for the in vivo investigation of dopamine autoreceptor function. The provided protocols and dosage information, based on existing literature, offer a starting point for researchers designing preclinical studies. It is crucial to perform pilot studies to determine the optimal dose and time course for the specific animal model and experimental paradigm being utilized.

References

- 1. Dopamine autoreceptor agonists including CGS 15855A decrease dopamine release and metabolism in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine autoreceptor agonist, (+/-)-trans-1,3,4,4a5,10b-hexahydro-4-propyl-2H [1]benzopyrano [3,4-b] pyridin-9-ol hydrochloride (CGS 15855A), modulates striatal dopamine metabolism and prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine autoreceptors modulate the in vivo release of dopamine in the frontal, cingulate and entorhinal cortices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Heterocyclic Compounds in Pharmaceutical Formulations

A Note on "Quinoprazine": Extensive literature searches did not yield specific analytical methods for a compound named "this compound." It is possible that this is a less common or developmental drug, or a potential variation of a more common name. The following application notes and protocols are therefore based on established and widely used analytical techniques for the quantification of structurally similar heterocyclic pharmaceutical compounds. These methods are provided as a comprehensive guide for researchers, scientists, and drug development professionals and can be adapted for the analysis of new chemical entities.

Application Note 1: High-Performance Liquid Chromatography (HPLC) for Purity and Content Uniformity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[1][2] It is particularly effective for assessing the purity of active pharmaceutical ingredients (APIs) and ensuring content uniformity in final drug products.[2][3] The principle relies on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase that is pumped through the column at high pressure. For heterocyclic compounds, reversed-phase HPLC using a C18 column is a common and robust approach.[4]

Key Applications:

-

Assay of API: Accurately determining the concentration of the active drug in a formulation.[3]

-

Impurity Profiling: Detecting and quantifying any impurities or degradation products.[1]

-

Content Uniformity Testing: Ensuring that each dosage form contains a consistent amount of the API.

-

Stability Studies: Monitoring the degradation of the API over time under various environmental conditions.

Experimental Workflow: HPLC Analysis

Caption: Workflow for quantitative analysis by HPLC.

Protocol: RP-HPLC Method for Quantification

1. Objective: To quantify the active pharmaceutical ingredient in a drug product using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

-

Reference Standard (Authenticated)

-

Sample Formulation (e.g., tablets, capsules)

-

Acetonitrile (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Potassium Phosphate Monobasic

-

Phosphoric Acid

-

Water, HPLC Grade or Milli-Q

-

0.45 µm Syringe Filters

3. Equipment:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Sonicator

-

pH meter

4. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV scan of the analyte (e.g., 254 nm).

-

Injection Volume: 10 µL

-

Run Time: 10 minutes

5. Preparation of Solutions:

-

Buffer Preparation (20 mM): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 using diluted phosphoric acid.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation:

-

Weigh and finely powder a representative number of tablets (e.g., 20).

-

Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

-

6. System Suitability:

-

Inject the 10 µg/mL standard solution five times.

-

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor should be ≤ 2.0.

-

The theoretical plates should be ≥ 2000.

7. Analysis:

-

Construct a calibration curve by injecting the working standard solutions. Plot the peak area versus concentration.

-

Inject the prepared sample solution in triplicate.

-

Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Application Note 2: LC-MS/MS for Bioanalytical Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, serum, and urine.[5] Its high sensitivity and selectivity make it indispensable for pharmacokinetic (PK) and toxicokinetic (TK) studies.[5][6] The technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.[7] Analytes are separated chromatographically, ionized (typically via electrospray ionization - ESI), and then fragmented to produce specific product ions that are monitored for quantification (Multiple Reaction Monitoring - MRM).[8]

Key Applications:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

-

Bioequivalence Studies: Comparing the bioavailability of a generic drug to its brand-name counterpart.[8]

-

Therapeutic Drug Monitoring (TDM): Measuring drug concentrations in patients to optimize dosage.

-

Metabolite Identification and Quantification: Studying the metabolic fate of a drug.[9]

Experimental Workflow: LC-MS/MS Bioanalysis

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Protocol: LC-MS/MS Method for Quantification in Human Plasma

1. Objective: To develop and validate a sensitive and selective method for the quantification of an analyte in human plasma using LC-MS/MS.

2. Materials and Reagents:

-

Reference Standard and a stable isotope-labeled Internal Standard (SIL-IS).

-

Control Human Plasma (K2-EDTA)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

3. Equipment:

-

LC-MS/MS System (e.g., Triple Quadrupole) with an ESI source.

-

UPLC or HPLC system.

-

Centrifuge

-

Nitrogen Evaporator

-

Vortex Mixer

4. LC-MS/MS Conditions:

-

LC Column: C18, 50 mm x 2.1 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Analyte: e.g., Q1: 350.2 -> Q3: 180.1

-

Internal Standard: e.g., Q1: 354.2 -> Q3: 184.1 (These transitions must be optimized by infusing the pure compounds into the mass spectrometer)

-

5. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

-

Add 200 µL of cold Acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

-

Vortex briefly and inject into the LC-MS/MS system.

6. Calibration and Quality Control:

-

Prepare calibration standards by spiking control plasma with known concentrations of the analyte (e.g., 0.1 to 1000 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Process standards, QCs, and unknown samples using the same procedure.

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

Application Note 3: UV-Vis Spectrophotometry for Routine Analysis

UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb light in the UV-Visible range.[10] It is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This technique is often used for routine quality control of pure drug substances or simple formulations where excipients do not interfere with the absorbance of the analyte.[11]

Key Applications:

-

Quantification of API in bulk drug samples.

-

Content analysis in simple, soluble formulations.

-

Dissolution testing.

-

Determination of molar absorptivity.

Experimental Workflow: UV-Vis Spectrophotometry

Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.

Protocol: UV-Vis Spectrophotometric Method

1. Objective: To determine the concentration of an API in a bulk sample using UV-Vis spectrophotometry.

2. Materials and Reagents:

-

Reference Standard

-

Bulk Drug Sample

-

Appropriate Solvent (e.g., 0.1 M HCl, Methanol, or Water)

3. Equipment:

-

Double-beam UV-Vis Spectrophotometer

-

Matched Quartz Cuvettes (1 cm path length)

-

Analytical Balance

-

Volumetric flasks and pipettes

4. Method:

-

Determine λmax (Wavelength of Maximum Absorbance):

-

Prepare a dilute solution of the reference standard (e.g., 10 µg/mL).

-

Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.

-

Identify the wavelength (λmax) at which maximum absorbance occurs.[10]

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to create a calibration set (e.g., 2, 4, 6, 8, 10 µg/mL).

-

-

Preparation of Sample Solution:

-

Accurately weigh about 10 mg of the bulk drug sample and dissolve it in the solvent in a 100 mL volumetric flask to get a 100 µg/mL solution.

-

Dilute this solution to obtain a final concentration within the calibration range (e.g., dilute 5 mL to 50 mL to get 10 µg/mL).

-

-

Measurement:

-

Set the spectrophotometer to the predetermined λmax.

-

Zero the instrument using the solvent blank.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

Analysis:

-

Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

-

Calculate the purity or content of the API in the original bulk sample.

-

Quantitative Data Summary

The following tables present illustrative performance data for the analytical methods described. This data is typical for well-validated pharmaceutical analysis methods.

Table 1: HPLC Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Range | 1 - 50 µg/mL | - |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Intraday | 0.85% | ≤ 2.0% |

| - Interday | 1.25% | ≤ 2.0% |

| Robustness | Robust | No significant changes |

Table 2: LC-MS/MS Bioanalytical Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9985 | ≥ 0.995 |

| Range | 0.1 - 1000 ng/mL | - |

| LLOQ | 0.1 ng/mL | Accuracy ±20%, Precision ≤20% |

| Accuracy (% Bias) | -8.5% to +6.2% | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ||

| - Intra-assay | ≤ 7.8% | ≤ 15% (≤20% at LLOQ) |

| - Inter-assay | ≤ 9.5% | ≤ 15% (≤20% at LLOQ) |

| Matrix Effect | 92% - 104% | CV ≤ 15% |

| Recovery | > 85% | Consistent and reproducible |

Table 3: UV-Vis Spectrophotometry Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range | 2 - 10 µg/mL | - |

| Molar Absorptivity (ε) | 15,200 L mol⁻¹ cm⁻¹ | - |

| LOD | 0.2 µg/mL | - |

| LOQ | 0.6 µg/mL | - |

| Accuracy (% Recovery) | 99.1% - 100.8% | 98.0% - 102.0% |

| Precision (% RSD) | 0.95% | ≤ 2.0% |

References

- 1. Qualitative And Quantitative Analysis In Pharmaceutical Analysis [simsonpharma.com]

- 2. ijarst.in [ijarst.in]

- 3. longdom.org [longdom.org]

- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Quinoprazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoprazine, with the chemical name N-(4-(4-ethyl-1-piperazinyl)phenyl)-benzo[g]quinolin-4-amine, is a novel compound with potential activity as a dopamine D2 receptor antagonist.[1] The dopamine D2 receptor is a well-validated target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and bipolar disorder.[2][3][4] High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries to identify potential drug candidates that modulate the activity of a specific target, such as the D2 receptor.[2]

These application notes provide detailed protocols for the use of this compound in various HTS assay formats commonly employed for the identification and characterization of dopamine D2 receptor antagonists. The provided methodologies are based on established and validated screening techniques for G-protein coupled receptors (GPCRs) like the D2 receptor.

Mechanism of Action at the Dopamine D2 Receptor

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2] The D2 receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, such as dopamine, the D2 receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[5] Another critical signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor, which can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades.[6][7][8]

This compound, as a putative D2 receptor antagonist, is expected to bind to the receptor and block the effects of dopamine or other agonists, thereby preventing the downstream signaling events. HTS assays are designed to detect this antagonistic activity by measuring changes in second messengers (e.g., calcium), protein-protein interactions (e.g., β-arrestin recruitment), or ligand binding.

High-Throughput Screening Assays for this compound

Several robust HTS assay formats are suitable for screening compounds like this compound for D2 receptor antagonist activity. The choice of assay depends on the specific signaling pathway of interest, available instrumentation, and desired throughput.

Calcium Flux Assay

Principle: While the D2 receptor is primarily Gi/o-coupled, cell lines can be engineered to co-express the D2 receptor and a promiscuous G-protein, such as Gα16, or a chimeric G-protein that couples to the phospholipase C (PLC) pathway. Activation of this pathway leads to an increase in intracellular calcium concentration ([Ca2+]i). Antagonists will block the agonist-induced calcium mobilization. This assay can be performed using fluorescent calcium-sensitive dyes.[9][10][11]

Experimental Protocol:

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human dopamine D2 receptor and a suitable G-protein (e.g., Gα16).

-

Reagents:

-

Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin)

-

Calcium-sensitive dye (e.g., Fluo-8 AM)

-

Probenecid

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Dopamine (agonist)

-

This compound and other test compounds

-

-

Procedure:

-

Cell Plating: Seed the cells into 384-well or 1536-well black-walled, clear-bottom microplates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium dye loading solution containing the fluorescent dye and probenecid. Incubate for 1 hour at 37°C.

-

Compound Addition: Add this compound or other test compounds at various concentrations to the wells.

-

Agonist Addition and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. After establishing a baseline reading, add an EC80 concentration of dopamine to all wells and immediately measure the fluorescence intensity over time.

-

Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.

-

β-Arrestin Recruitment Assay

Principle: This assay measures the interaction between the activated D2 receptor and β-arrestin. Various technologies can be employed, including Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (EFC). In a BRET assay, the D2 receptor is fused to a luciferase (e.g., Rluc) and β-arrestin is fused to a fluorescent protein (e.g., YFP). Agonist-induced recruitment brings the two fusion proteins into close proximity, allowing for energy transfer and a detectable signal. Antagonists will block this interaction.[7][8][12]

Experimental Protocol:

-

Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor fused to a luciferase and β-arrestin-2 fused to a fluorescent protein.

-

Reagents:

-

Cell culture medium

-

Luciferase substrate (e.g., coelenterazine h)

-

Assay buffer

-

Dopamine (agonist)

-

This compound and other test compounds

-

-

Procedure:

-

Cell Plating: Seed the cells into 96-well or 384-well white microplates.

-

Compound Addition: Add this compound or other test compounds to the wells.

-

Agonist Addition: Add an EC80 concentration of dopamine.

-

Substrate Addition and Signal Detection: Add the luciferase substrate and immediately measure the light emission at the wavelengths corresponding to the luciferase and the fluorescent protein using a BRET-compatible plate reader.

-

Data Analysis: The BRET ratio is calculated from the two emission readings. Antagonist activity is determined by the inhibition of the agonist-induced BRET signal.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Assay

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ligand from the D2 receptor. The receptor is typically tagged (e.g., with a terbium cryptate donor), and a fluorescent ligand (acceptor) that binds to the receptor is used. When the fluorescent ligand is bound to the receptor, FRET occurs. An unlabeled compound, like this compound, will compete with the fluorescent ligand for binding, leading to a decrease in the FRET signal.[13][14]

Experimental Protocol:

-

Reagents:

-

Membrane preparations from cells expressing the tagged human dopamine D2 receptor.

-

Fluorescently labeled D2 receptor antagonist (e.g., Spiperone-d2).

-

Assay buffer.

-

This compound and other test compounds.

-

-

Procedure:

-

Reaction Setup: In a low-volume 384-well plate, add the tagged D2 receptor membranes, the fluorescently labeled ligand, and varying concentrations of this compound or test compounds.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. The displacement of the fluorescent ligand by the test compound will result in a decrease in the ratio. Determine the Ki values from the IC50 values obtained from the competition curves.

-

Data Presentation

Quantitative data from HTS assays should be presented in a clear and structured format to allow for easy comparison of compound activities.

Table 1: Hypothetical Antagonist Activity of this compound in Various HTS Assays

| Compound | Calcium Flux IC50 (nM) | β-Arrestin Recruitment IC50 (nM) | D2 Receptor Binding Ki (nM) |

| This compound | 50 | 75 | 25 |

| Haloperidol | 10 | 15 | 5 |

| Aripiprazole | 30 | 40 | 15 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 Receptor Signaling Pathways.

High-Throughput Screening Workflow for a D2 Antagonist

Caption: HTS Workflow for D2 Antagonist Discovery.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innoprot.com [innoprot.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. bioon.com.cn [bioon.com.cn]

- 13. bmglabtech.com [bmglabtech.com]

- 14. revvity.com [revvity.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinoprazine Insolubility

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with Quinoprazine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what solvent is it known to be soluble?

This compound, with the chemical name N-(4-(4-ethyl-1-piperazinyl)phenyl)benzo[g]quinolin-4-amine, is a solid powder.[1] It is documented to be soluble in Dimethyl Sulfoxide (DMSO).[1]

Q2: I am observing precipitation of this compound when diluting my DMSO stock in aqueous buffer. Why is this happening?

This is a common issue for compounds that are poorly soluble in water. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds. When the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This compound, being likely poorly water-soluble, may no longer stay in solution and precipitate out.

Q3: What are the initial steps to troubleshoot this compound insolubility in my aqueous experimental system?

Start by visually inspecting your solution for any precipitate. If you suspect insolubility, you can confirm by centrifuging the sample and checking for a pellet. It is also recommended to determine the experimental solubility of this compound in your specific buffer system to establish a baseline.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Addition to Aqueous Media

If you observe precipitation when introducing your this compound DMSO stock solution to your aqueous experimental medium (e.g., cell culture media, PBS), consider the following strategies:

1. Optimization of Solvent Concentration:

-

Decrease Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment that maintains this compound solubility. High concentrations of DMSO can be toxic to cells. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v).

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes help to avoid sudden changes in solvent polarity that lead to precipitation.

2. pH Adjustment:

The solubility of ionizable compounds can be significantly influenced by pH.

-

Determine the pKa of this compound: If the pKa is known or can be predicted, you can adjust the pH of your aqueous buffer to a range where the ionized (and typically more soluble) form of the molecule is favored.

-

Empirical pH Screening: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to empirically determine the optimal pH for this compound solubility.

3. Use of Co-solvents:

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

-

Common Co-solvents: Consider using pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).

-

Systematic Evaluation: It is crucial to test the compatibility of the co-solvent with your experimental system and to determine the optimal concentration that enhances solubility without causing toxicity or interfering with the assay.

Issue 2: Low and Variable Results in Biological Assays

Inconsistent or lower-than-expected activity in biological assays can be a consequence of poor solubility.

1. Particle Size Reduction:

The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area.

-

Nanonization: Techniques like nanosuspension can be employed to produce nanoparticles of the drug, which often exhibit improved dissolution rates.[2]

2. Formulation Strategies:

Advanced formulation techniques can significantly improve the solubility and bioavailability of poorly soluble compounds.

-

Solid Dispersions: Dispersing this compound in a solid polymer matrix can enhance its dissolution.[3]

-

Lipid-Based Formulations: For highly lipophilic compounds, formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in aqueous environments.[2][3]

-

Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Selected solvent (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it on a shaker/rotator at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The determined concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Nanosuspension by Probe Sonication

This protocol provides a general method for preparing a nanosuspension to improve the dissolution rate.

Materials:

-

This compound

-

Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)

-

High-power probe sonicator

-

Beaker

-

Ice bath

Procedure:

-

Disperse a known amount of this compound in the stabilizer solution.

-

Place the beaker containing the dispersion in an ice bath to prevent overheating.

-

Immerse the tip of the probe sonicator into the dispersion.

-

Sonicate at high energy with cycles of sonication and rest (e.g., 5 minutes of sonication followed by 2 minutes of rest) to prevent excessive heat generation.

-

Continue sonication for a total processing time determined by optimization (e.g., 30-60 minutes).

-

Characterize the resulting nanosuspension for particle size and distribution.

Quantitative Data Summary

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Organic Solvents | |||

| DMSO | 25 | >10,000 (literature) | Shake-Flask |

| Ethanol | 25 | Experimental Value | Shake-Flask |

| Methanol | 25 | Experimental Value | Shake-Flask |

| Aqueous Buffers | |||

| PBS (pH 7.4) | 25 | Experimental Value | Shake-Flask |

| Acetate Buffer (pH 5.0) | 25 | Experimental Value | Shake-Flask |

| Tris Buffer (pH 8.0) | 25 | Experimental Value | Shake-Flask |

Visualizations

Experimental Workflow for Troubleshooting Insolubility

Caption: A workflow for systematically troubleshooting this compound insolubility.

Hypothetical Signaling Pathway for a Quinoline-Piperazine Compound

Given that some quinoline-piperazine derivatives exhibit anti-cancer properties and can act as kinase inhibitors, a hypothetical signaling pathway is presented below. Note: This is a generalized pathway and may not represent the actual mechanism of action of this compound.

Caption: A hypothetical RTK signaling pathway potentially targeted by this compound.

References

Technical Support Center: Quinoprazine Experiments

Important Notice: Our initial search for "Quinoprazine" did not yield specific results for a compound with this exact name in publicly available scientific literature. The information retrieved pertains to similar-sounding quinoline-based drugs such as quinupristin, quinacrine, and quinidine, as well as quinoxaline derivatives.

It is possible that "this compound" may be a novel compound, an internal project name, or a typographical error. To provide you with the most accurate and relevant troubleshooting guidance, please verify the precise name of the compound you are working with.

Assuming "this compound" shares characteristics with related quinoline and quinoxaline compounds, this guide addresses common pitfalls observed with those classes of molecules. The following troubleshooting advice is based on general principles and may need to be adapted to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?

A1: Off-target effects are a common challenge when working with kinase inhibitors and other signaling pathway modulators. Here are several potential causes and troubleshooting steps:

-

Broad Kinase Inhibition: Many quinoxaline-based compounds exhibit activity against a range of kinases beyond the intended primary target. For instance, certain derivatives have been shown to inhibit tyrosine kinases such as LYN, BTK, CSK, and YES1.[1] It is crucial to perform a comprehensive kinase panel screening to understand the full target profile of your specific this compound analog.

-

Pathway Crosstalk: Inhibition of one pathway can lead to compensatory activation of others. For example, some quinoxaline derivatives have been observed to downregulate MYC and E2F targets while also impacting pathways like PI3K/AKT/mTOR signaling.[1]

-

Drug Concentration: High concentrations of the compound can lead to non-specific binding and toxicity.

Troubleshooting Workflow for Off-Target Effects

Caption: Troubleshooting workflow for addressing off-target effects.

Q2: My in vivo experiments show high toxicity and adverse effects. How can I mitigate this?

A2: In vivo toxicity can stem from the compound's mechanism of action, off-target effects, or metabolic liabilities. For quinoline-based antimalarials like mefloquine, long-term neurological and psychiatric effects have been a concern, leading to calls for more research into chronic quinoline encephalopathy.[2] While the specific toxicities of your compound may differ, the following general principles apply:

-

Metabolic Instability: The metabolism of quinoline-related compounds can be influenced by co-administered drugs. For example, the metabolism of quinupristin can be decreased by CYP3A4 inhibitors, potentially increasing its concentration and toxicity.[3]

-

Tryptophan Deficiency: Studies on quinine have suggested a link between adverse effects and tryptophan deficiency, as the drug may inhibit tryptophan transport.[4] This could be a relevant consideration if your experimental model has a compromised nutritional status.

Table 1: Common Drug Interactions Affecting Metabolism of Quinupristin [3]

| Interacting Drug Class | Effect on Quinupristin | Potential Consequence |

| CYP3A4 Inhibitors (e.g., ketoconazole) | Decreased metabolism | Increased serum levels and potential for toxicity |

| CYP3A4 Inducers (e.g., rifampin) | Increased metabolism | Decreased serum levels and potential for reduced efficacy |

Experimental Protocol: Preliminary In Vivo Toxicity Assessment

-

Dose-Ranging Study:

-

Select a range of doses based on in vitro efficacy data (e.g., 0.5x, 1x, 5x, 10x the efficacious dose).

-